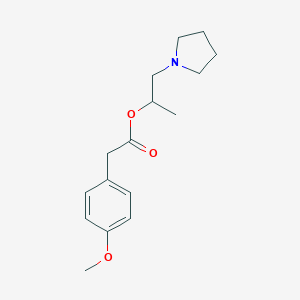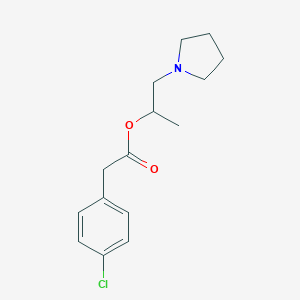
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate, also known as IPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated as a potential drug for the treatment of cancer, inflammation, and neurological disorders. In addition, this compound has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate is not fully understood, but it is believed to work by binding to specific receptors in the body. For example, in cancer cells, this compound has been shown to bind to the sigma-2 receptor, which is overexpressed in many types of cancer. This binding leads to cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the release of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate in lab experiments is its potency. This compound has been shown to be effective at low concentrations, which can be beneficial for reducing toxicity and minimizing unwanted side effects. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate. One area of interest is the development of this compound as a PET imaging agent for cancer diagnosis and treatment monitoring. Another area of interest is the investigation of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Méthodes De Synthèse
The synthesis method for 1-(Pyrrolidin-1-yl)propan-2-yl 2-iodobenzoate involves the reaction of 2-iodobenzoic acid with pyrrolidine and 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified through column chromatography. The yield of this reaction is typically around 50-60%.
Propriétés
Formule moléculaire |
C14H18INO2 |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 2-iodobenzoate |
InChI |
InChI=1S/C14H18INO2/c1-11(10-16-8-4-5-9-16)18-14(17)12-6-2-3-7-13(12)15/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Clé InChI |
MDDXWRBUFJYQFK-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2I |
SMILES canonique |
CC(CN1CCCC1)OC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294839.png)
![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether](/img/structure/B294841.png)
![3-Benzyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294842.png)
![N-{3-[{3-[benzyl(methyl)amino]propyl}(methyl)amino]propyl}-2-bromobenzamide](/img/structure/B294844.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294847.png)
![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)


![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)

![2-(4-methylphenoxy)-N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B294860.png)

![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)
